

Application Notes and Protocols: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

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Introduction

3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a derivative of 2,6-di-tert-butylphenol, is a sterically hindered phenolic aldehyde of significant interest in medicinal chemistry and materials science. Its structural motif is found in various antioxidants, and it serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and stabilizers. The introduction of a formyl group onto the 2,6-di-tert-butylphenol backbone provides a reactive handle for further chemical modifications. This document provides detailed protocols for the synthesis of **3,5-di-tert-butyl-4-hydroxybenzaldehyde** from 2,6-di-tert-butylphenol via the Duff reaction, a well-established method for the formylation of phenols.

Reaction Overview: The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[1][2][3] For phenols with bulky ortho substituents, such as 2,6-di-tert-butylphenol, the formylation occurs at the para position due to steric hindrance. The reaction proceeds through the formation of an electrophilic iminium ion from protonated HMTA, which then attacks the electron-rich aromatic ring of the phenoxide. Subsequent hydrolysis of the resulting benzylamine intermediate yields the desired aldehyde.[3] An alternative approach involves the in-situ formation of the reactive species from formaldehyde and an ammonia source like ammonium acetate.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **3,5-Di-tert-butyl-4-hydroxybenzaldehyde** from 2,6-di-tert-butylphenol, including the physicochemical properties of the starting material and product, as well as typical reaction parameters and outcomes.

Parameter	2,6-Di-tert-butylphenol (Starting Material)	3,5-Di-tert-butyl-4-hydroxybenzaldehyde (Product)
Molecular Formula	C ₁₄ H ₂₂ O	C ₁₅ H ₂₂ O ₂
Molecular Weight	206.33 g/mol	234.33 g/mol [1]
Appearance	White to off-white crystalline solid	Crystalline solid
Melting Point	37-39 °C	184-193 °C[4][5]
¹ H NMR (CDCl ₃ , δ ppm)	~7.08 (t, 1H), ~6.85 (d, 2H), ~4.8 (s, 1H, OH), ~1.45 (s, 18H)	~9.8 (s, 1H, CHO), ~7.7 (s, 2H, Ar-H), ~5.8 (s, 1H, OH), ~1.4 (s, 18H, t-Bu)
¹³ C NMR (CDCl ₃ , δ ppm)	~152.7, ~135.8, ~123.1, ~118.0, ~34.4, ~30.3	~192.0, ~159.0, ~139.5, ~129.5, ~128.0, ~34.5, ~30.0
IR (KBr, cm ⁻¹)	~3640 (O-H), ~2960 (C-H), ~1430, ~1230	~3400 (O-H), ~2950 (C-H), ~1670 (C=O), ~1580, ~1240
Reaction Yield	-	67.5%[4]

Experimental Protocols

This section details the laboratory procedure for the synthesis of **3,5-Di-tert-butyl-4-hydroxybenzaldehyde** from 2,6-di-tert-butylphenol using a modified Duff reaction with paraformaldehyde and ammonium acetate.

Materials and Equipment:

- 2,6-Di-tert-butylphenol (0.1 mole, 20.6 g)

- Ammonium acetate (0.8 mole, 61.7 g)
- Paraformaldehyde (0.4 mole equivalent of formaldehyde, 12 g)
- Glacial acetic acid (166 ml)
- Water (34 ml)
- 500 ml reaction flask
- Mechanical stirrer
- Heating mantle
- Thermometer
- Water-cooled condenser
- Vacuum filter apparatus
- Standard laboratory glassware

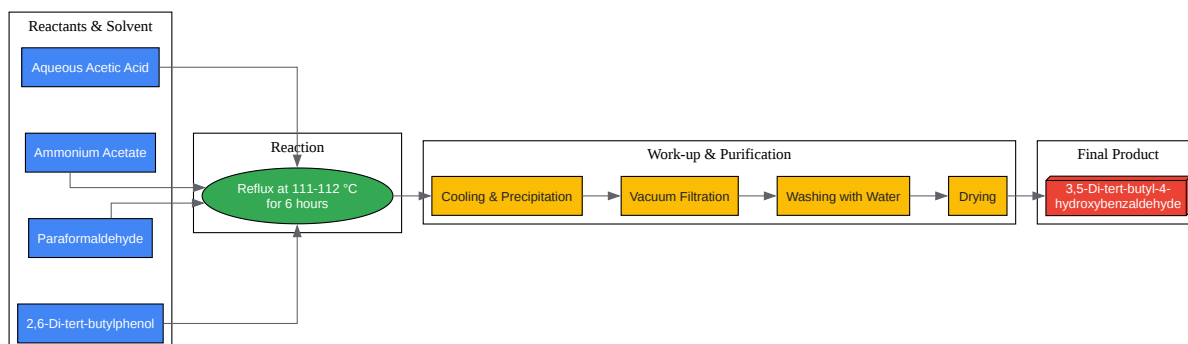
Procedure:

- **Reaction Setup:** In a 500 ml reaction flask equipped with a mechanical stirrer, heating mantle, thermometer, and a water-cooled condenser, charge 166 ml of glacial acetic acid and 34 ml of water.^[4]
- **Addition of Reagents:** To the stirred solution, add 61.7 g (0.8 mole) of ammonium acetate, 12 g (0.4 mole equivalent) of paraformaldehyde, and 20.6 g (0.1 mole) of 2,6-di-tert-butylphenol.^[4]
- **Reaction:** Heat the mixture to reflux, maintaining a temperature of approximately 111-112 °C, for 6 hours.^[4]
- **Work-up and Isolation:** After the reaction is complete, cool the mixture. The product will precipitate out of the solution.

- Purification: Pour the cooled mixture through a vacuum filter to collect the crystalline product. Wash the product cake thoroughly with water.[5]
- Drying and Characterization: Dry the collected solid to obtain crystalline **3,5-di-tert-butyl-4-hydroxybenzaldehyde**. A typical yield is around 15.8 g (67.5%).[4] The product can be further purified by recrystallization if necessary. Characterize the final product by melting point determination and spectroscopic methods (NMR, IR).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **3,5-di-tert-butyl-4-hydroxybenzaldehyde**.



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Caption: Workflow for the synthesis of **3,5-Di-tert-butyl-4-hydroxybenzaldehyde**.

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References

- 1. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]
- 2. synarchive.com [synarchive.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. US4009210A - Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
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